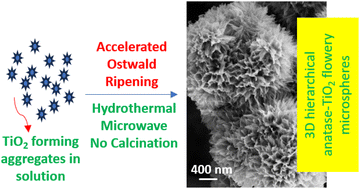Microwave-assisted hydrothermal solution process for accelerated formation of 3D hierarchical flowery anatase-TiO2 microspheres with excellent photocatalytic activity†
CrystEngComm Pub Date: 2023-11-02 DOI: 10.1039/D3CE00872J
Abstract
A microwave-assisted hydrothermal solution synthesis methodology is used to prepare 3D hierarchical flowery TiO2 microspheres quickly and without calcination. The X-ray diffraction analysis showed that the microspheres are crystallized in the anatase form. Scanning electron microscopy showed that the anatase 3D hierarchical flowery TiO2 microspheres comprised many nm-thick petal-like features evenly distributed in each microsphere. The use of microwaves (for only 10 min at 200 W) acted as the additional source of energy that resulted in the accelerated growth of flowery TiO2 microspheres that otherwise would require long durations to form under only hydrothermal conditions. The microspheres exhibited a large specific surface area of 87.58 m2 g−1 and unique pore characteristics, making them suitable for photocatalysis. In this context, the measured photodegradation efficiency of the 3D hierarchical flowery anatase-TiO2 microspheres in degrading methylene blue dye was as high as 98%.


Recommended Literature
- [1] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [2] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [3] Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
- [4] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†
- [5] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [6] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [7] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [8] On the signature of the hydrophobic effect at a single molecule level
- [9] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [10] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 13073-21-7
-
CAS no.: 16200-52-5
-
CAS no.: 12134-29-1









